molecular formula C12H17N3O4 B6136659 oxalic acid;1-(pyridin-2-ylmethyl)piperazine

oxalic acid;1-(pyridin-2-ylmethyl)piperazine

Cat. No.: B6136659
M. Wt: 267.28 g/mol
InChI Key: PFAQBMHHMBZUCC-UHFFFAOYSA-N
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Description

Oxalic acid;1-(pyridin-2-ylmethyl)piperazine is a compound that combines the properties of oxalic acid and 1-(pyridin-2-ylmethyl)piperazine. Oxalic acid is a dicarboxylic acid known for its ability to form strong complexes with metal ions, while 1-(pyridin-2-ylmethyl)piperazine is a heterocyclic compound with a piperazine ring substituted with a pyridin-2-ylmethyl group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of oxalic acid;1-(pyridin-2-ylmethyl)piperazine typically involves the reaction of oxalic acid with 1-(pyridin-2-ylmethyl)piperazine under controlled conditions. One common method involves the use of a solvent such as water or ethanol to dissolve the reactants, followed by heating to promote the reaction. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization .

Industrial production methods for this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods often require the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Oxalic acid;1-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .

In oxidation reactions, the compound can be converted into its corresponding oxalate derivatives, while reduction reactions may lead to the formation of reduced piperazine derivatives. Substitution reactions often involve the replacement of the pyridin-2-ylmethyl group with other functional groups, resulting in a wide range of products with different properties .

Mechanism of Action

The mechanism of action of oxalic acid;1-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, as an anthelmintic agent, the compound binds to GABA receptors on the muscle membranes of parasites, causing hyperpolarization and paralysis of the worms . This allows the host body to expel the parasites more easily.

In other applications, the compound may act as a chelating agent, forming stable complexes with metal ions and altering their reactivity and solubility . The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

oxalic acid;1-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-1(4)2(5)6/h1-4,11H,5-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQBMHHMBZUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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